2-((1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
CAS No.: 1796968-50-7
Cat. No.: VC4755615
Molecular Formula: C18H18FN3O3S
Molecular Weight: 375.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796968-50-7 |
|---|---|
| Molecular Formula | C18H18FN3O3S |
| Molecular Weight | 375.42 |
| IUPAC Name | 2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H18FN3O3S/c19-16-5-3-14(4-6-16)13-26(23,24)22-10-7-17(8-11-22)25-18-15(12-20)2-1-9-21-18/h1-6,9,17H,7-8,10-11,13H2 |
| Standard InChI Key | GDHKDUYECDWKQN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)CC3=CC=C(C=C3)F |
Introduction
The compound 2-((1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic chemical with a complex molecular structure, combining functional groups such as a fluorobenzyl sulfonyl moiety, a piperidine ring, and a nicotinonitrile backbone. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Synthesis Pathway
The synthesis of this compound typically involves:
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Starting Materials:
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4-fluorobenzyl chloride or bromide for introducing the fluorobenzyl group.
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Piperidine derivatives for constructing the piperidine ring.
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Nicotinonitrile derivatives for forming the nitrile-containing heterocyclic core.
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Key Steps:
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Sulfonation of the piperidine derivative with a fluorobenzyl sulfonating agent.
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Etherification to link the nicotinonitrile moiety at the fourth position of the piperidine ring.
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Reaction Conditions:
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Reactions are typically carried out under controlled temperatures and inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.
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Biological Significance
The compound's structural features suggest potential pharmacological applications:
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Target Pathways:
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The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrases or kinases.
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The nicotinonitrile moiety may interact with nicotinic acetylcholine receptors or other pyridine-binding proteins.
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Potential Applications:
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Anti-inflammatory agents: Structural analogs have demonstrated activity against inflammatory mediators .
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Neurological disorders: Piperidine-based compounds are often investigated for their effects on dopamine or norepinephrine transporters .
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Antitumor activity: Similar compounds have shown promise in disrupting cancer cell signaling pathways .
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Crystallographic Data
Crystallographic studies provide insights into the molecular geometry and intermolecular interactions:
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Crystal System: Likely monoclinic or orthorhombic based on similar compounds .
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Bond Angles and Lengths:
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Fluorobenzene ring exhibits typical aromatic bond lengths (~1.39 Å).
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Sulfonamide bond angles (~107°–108°) indicate tetrahedral geometry around sulfur.
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Comparative Analysis with Related Compounds
Limitations and Challenges
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Stability: The nitrile group can be hydrolyzed under acidic or basic conditions, limiting its stability in certain environments.
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Toxicity: Fluorinated compounds may exhibit toxicity due to bioaccumulation.
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Synthesis Complexity: Multi-step synthesis increases production costs and time.
Future Directions
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Pharmacological Testing:
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Evaluate binding affinities for specific receptors or enzymes.
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Assess pharmacokinetics and bioavailability in vivo.
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Structural Modifications:
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Introduce substituents on the nicotinonitrile ring to enhance selectivity.
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Applications Beyond Medicine:
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Explore roles in agrochemicals or materials science due to its unique functional groups.
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